3,4-Dimethoxy-2-methylcinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxy-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-9(5-7-11(13)14)4-6-10(15-2)12(8)16-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSXTTALKLGEPI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Reactivity of 3,4 Dimethoxy 2 Methylcinnamic Acid
Established Synthetic Pathways for 3,4-Dimethoxycinnamic Acid and Related Structures
The synthesis of cinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid, often serves as a foundational step or a point of comparison for the synthesis of more complex structures like 3,4-Dimethoxy-2-methylcinnamic acid. Several classical and modern synthetic methods are routinely employed.
Condensation Reactions Utilizing Aromatic Aldehydes (e.g., 3,4-Dimethoxybenzaldehyde)
Condensation reactions are a cornerstone for the formation of the carbon-carbon double bond characteristic of cinnamic acids. The Perkin and Knoevenagel condensations are prominent examples.
The Perkin reaction involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgbyjus.comlongdom.org For the synthesis of 3,4-dimethoxycinnamic acid, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) would be reacted with acetic anhydride and sodium acetate. wikipedia.orgiitk.ac.in This reaction typically requires high temperatures and produces the α,β-unsaturated acid. jk-sci.com
The Knoevenagel condensation , a modification of the aldol (B89426) condensation, provides another route. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.orgacgpubs.org Specifically, the reaction of 3,4-dimethoxybenzaldehyde with malonic acid, often using a base like pyridine (B92270) or 1,4-diaza-bicyclo[2.2.2]octane (DABCO), yields 3,4-dimethoxycinnamic acid, generally in good yields. wikipedia.orgchemicalbook.com The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
| Reaction Name | Aromatic Aldehyde | Reagent | Catalyst/Base | Product |
| Perkin Reaction | 3,4-Dimethoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | 3,4-Dimethoxycinnamic acid |
| Knoevenagel Condensation | 3,4-Dimethoxybenzaldehyde | Malonic Acid | Pyridine or DABCO | 3,4-Dimethoxycinnamic acid |
Heck Olefination Strategies in Cinnamic Acid Derivative Synthesis
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. acs.orgmatthey.com This method is widely used for the synthesis of cinnamic acid derivatives. ajol.infoasianpubs.org In a typical Heck reaction for cinnamic acid synthesis, an aryl halide (e.g., a substituted bromobenzene (B47551) or iodobenzene) is reacted with acrylic acid or its esters in the presence of a palladium catalyst and a base. acs.orggctlc.org The reaction is versatile and can be carried out in various solvents, including greener options like water. gctlc.org Both homogeneous and heterogeneous palladium catalysts have been successfully employed. matthey.com
Alkylation and Methylation Techniques for Aromatic Rings and Side Chains
The introduction of alkyl and methyl groups onto aromatic rings and side chains is crucial for creating a diverse range of cinnamic acid derivatives. nih.gov
O-Methylation of the carboxylic acid group of cinnamic acid to form methyl cinnamate (B1238496) can be achieved using various methods. A notable protocol involves the use of dimethyl sulfoxide (B87167) (DMSO) as a methyl surrogate in the presence of a nickel catalyst. thieme-connect.com Other methods for O-alkylation of carboxylic acids have also been developed. researchgate.net
C-Alkylation of aromatic rings can be more challenging due to regioselectivity issues. However, methods for the direct C-H alkylation of related heterocyclic systems, such as 3,4-dihydroquinoxalin-2-ones, using organophotoredox catalysis have been reported, suggesting potential avenues for the direct methylation of the aromatic ring of cinnamic acid precursors. rsc.org
Targeted Synthetic Approaches for this compound
The synthesis of the title compound, this compound, requires specific strategies to control the placement of the methyl group on the aromatic ring and the geometry of the double bond.
Regioselective Functionalization Methodologies
Achieving the desired substitution pattern on the aromatic ring is a key challenge. A plausible synthetic route would likely start with a precursor that already contains the 2-methyl-3,4-dimethoxy substitution pattern. For instance, the synthesis could begin with 2,3,4,5-tetramethoxytoluene, which can undergo a series of reactions, including a Blanc reaction (chloromethylation), to introduce a functional group that can then be converted to an aldehyde. researchgate.net This aldehyde, 2-methyl-3,4-dimethoxybenzaldehyde, would then serve as the key intermediate for a subsequent condensation reaction (e.g., Knoevenagel or Perkin) to form the cinnamic acid derivative.
Another approach could involve the direct and regioselective methylation of a pre-formed 3,4-dimethoxyphenyl derivative. However, controlling the position of methylation on an activated aromatic ring can be difficult.
Stereochemical Considerations in Synthetic Route Design (e.g., E/Z Isomerism)
Cinnamic acids can exist as two geometric isomers, the E (trans) and Z (cis) forms, due to the restricted rotation around the carbon-carbon double bond. nih.govvedantu.com The E-isomer is generally the more stable and, therefore, the predominant product in many synthetic preparations. jk-sci.com
The stereochemical outcome of condensation reactions can sometimes be influenced by the reaction conditions. For instance, while the Perkin reaction typically yields the (E)-isomer, the stereochemistry of products from Knoevenagel condensations can sometimes be controlled to favor one isomer over the other. jk-sci.comwikipedia.org
Chemical Transformations and Reaction Components Involving this compound and Analogs
The reactivity of this compound is centered around its three key functional groups: the carboxylic acid, the alkene double bond, and the substituted aromatic ring. These sites allow for a variety of chemical modifications.
The carboxylic acid group of cinnamic acid derivatives is readily converted into esters and amides through various coupling methods. These reactions are fundamental in modifying the molecule's properties and for creating libraries of new compounds.
Standard coupling reagents are effective for these transformations. For the synthesis of amides, methods often involve activating the carboxylic acid. One such method is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For instance, tertiary amides of 3,4-dimethoxycinnamic acid have been successfully synthesized using this DCC/HOBt protocol. nih.gov Other common coupling systems for preparing ester and amide derivatives of cinnamic acids include the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Steglich esterification, which employs EDC and DMAP in a suitable solvent like methanol, is another effective method. nih.gov
A more modern reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), serves as an efficient coupling agent for amide synthesis. wikipedia.org The reaction proceeds by forming a highly reactive triazinyl ester, which is then readily displaced by an amine nucleophile. wikipedia.org
A series of amides and esters of cinnamic acid derivatives, including those from 3,4-dimethoxycinnamic acid, have been prepared to explore their biological potential. mdpi.com These syntheses include the reaction of the parent acid with thiomorpholine (B91149) to form amides and with cinnamyl alcohol to produce esters. mdpi.com
Table 1: Examples of Esterification and Amidation Reactions on Cinnamic Acid Analogs Data compiled from multiple sources illustrating common reagents and resulting products.
| Starting Material | Reagent(s) | Product Type | Reference |
| 3,4-Dimethoxycinnamic acid | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Various tertiary amines | Tertiary Amide | nih.gov |
| 3,4,5-Trimethoxycinnamic acid | DCC, 4-Dimethylaminopyridine (DMAP) or EDCI/DMAP | Ester or Amide | nih.gov |
| Carboxylic Acids (general) | EDC, DMAP, Methanol | Methyl Ester | nih.gov |
| Carboxylic Acids (general) | DMTMM, Amine | Amide | wikipedia.org |
| 3,4-Dimethoxycinnamic acid | Thiomorpholine, Coupling agents | Thiomorpholine Amide | mdpi.com |
| 3,4-Dimethoxycinnamic acid | Cinnamyl alcohol, Coupling agents | Cinnamyl Ester | mdpi.com |
The double bond and aromatic ring of this compound and its analogs are susceptible to both reduction and oxidation reactions, leading to significant structural changes.
Reduction: The alkene double bond of cinnamic acid derivatives can be selectively reduced. A common method involves catalytic hydrogenation. For example, 3,4-dimethoxy-cinnamic acid ethyl ester can be reduced to 3,4-dimethoxy phenylpropionic acid. google.comgoogle.com This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, which saturates the double bond without affecting the aromatic ring or the ester group. google.comgoogle.com
Oxidation: Enzymatic oxidation of methoxy-substituted cinnamic acids has been a subject of detailed study. The cytochrome P450 enzyme, CYP199A4, has been shown to catalyze the selective oxidation of these compounds. rsc.org When 3,4-dimethoxycinnamic acid is used as a substrate, CYP199A4 selectively demethylates the methoxy (B1213986) group at the 4-position. rsc.org This enzymatic process is highly specific and can be more efficient than the oxidation of other related substrates. rsc.org
The enzymatic oxidation of the analog sinapic acid (3,5-dimethoxy-4-hydroxy cinnamic acid) by polyphenol oxidase from the fungus Trametes versicolor has also been reported. nih.gov This complex transformation proceeds through the formation of phenoxy radicals, leading first to a dilactone dimer and ultimately to the formation of 2,6-dimethoxy-p-benzoquinone. nih.gov
Table 2: Enzymatic Oxidation of Methoxy-Substituted Cinnamic Acids Data from studies on CYP199A4-mediated oxidation.
| Substrate | Enzyme | Primary Product | Reference |
| 3,4-Dimethoxycinnamic acid | CYP199A4 | 3-Methoxy-4-hydroxycinnamic acid | rsc.org |
| 2,4-Dimethoxycinnamic acid | CYP199A4 | 2-Methoxy-4-hydroxycinnamic acid | rsc.org |
| 3-Hydroxy-4-methoxy-cinnamic acid | CYP199A4 | 3,4-Dihydroxycinnamic acid | rsc.org |
| 3,4-(Methylenedioxy)cinnamic acid | CYP199A4 | 3,4-Dihydroxycinnamic acid | rsc.org |
| Sinapic Acid | Polyphenol Oxidase | Dehydrodisinapic acid dilactone, ultimately 2,6-dimethoxy-p-benzoquinone | nih.gov |
The conjugated double bond in cinnamic acid derivatives makes them suitable for both dimerization and polymerization reactions, often initiated by light.
Dimerization: Photochemical [2+2] cycloaddition is a well-known reaction for alkenes, and cinnamic acid derivatives are classic substrates for this transformation. researchgate.net The irradiation of cinnamic acids can lead to the formation of cyclobutane (B1203170) dimers, with the specific isomer formed (e.g., α-truxillic or β-truxinic acids) often depending on the crystal packing in the solid state. nih.gov While this reaction is well-established, its application to specific analogs can be challenging. For instance, attempts to photodimerize methyl 3,4-dimethoxycinnamate in solution were reported to be unsuccessful under certain conditions, but the reaction could be facilitated by using a host molecule like cyclodextrin. nih.gov Further studies showed that irradiation of various methoxy-, dimethoxy-, and trimethoxycinnamate esters in acetonitrile (B52724) could indeed yield the corresponding dimers. nih.gov
Polymerization: The structural features of cinnamic acid and its derivatives, particularly the presence of reactive carboxylic acid and/or hydroxyl groups along with a polymerizable double bond, make them valuable building blocks in polymer science. rsc.org These bio-based monomers have been extensively used in the synthesis of advanced polymers such as polyesters, polyamides, and poly(anhydride esters). rsc.org The ability to undergo photodimerization also allows for the creation of photo-crosslinkable polymers, where cinnamate moieties are appended to a polymer backbone and can be cross-linked upon exposure to UV light.
Methodological Advancements in Cinnamic Acid Derivative Synthesis
The synthesis of cinnamic acids has evolved from classic condensation reactions to more advanced catalytic methods, offering improved yields and conditions.
The Perkin reaction, using an aromatic aldehyde with an acid anhydride and its sodium salt, is a traditional method for preparing cinnamic acid. jocpr.com However, this method can be limited by the formation of side products, especially when electron-donating groups are present on the aldehyde, which tends to decrease the yield. jocpr.com For such substrates, the Knoevenagel or Doebner modification reactions, which involve condensing an aldehyde with malonic acid, often provide better yields. jocpr.comchemicalbook.com More recent advancements include the use of microwave irradiation in the presence of catalysts like tetrabutylammonium (B224687) bromide and potassium carbonate to accelerate the reaction between aromatic aldehydes and malonic acid. jocpr.com
Modern synthetic chemistry has introduced new catalytic systems to further refine this process. Transition-metal catalysis has been explored for O/N-acylation reactions of cinnamic acid. beilstein-journals.org Additionally, borane-catalyzed Fischer esterification has been developed using B(C₆F₅)₃ as a catalyst to efficiently convert cinnamic acids into their corresponding methyl esters. beilstein-journals.org These newer methods represent a move towards more efficient and environmentally benign synthetic strategies for this important class of compounds. beilstein-journals.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. For 3,4-Dimethoxy-2-methylcinnamic acid, a complete assignment of its structure requires a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The anticipated ¹H NMR spectrum of this compound would display several distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), methyl, and carboxylic acid protons. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid function.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H | Chemical shift can vary with concentration and solvent. |
| Vinylic Proton (=CH-) | ~7.8 | Singlet | 1H | Downfield shift due to conjugation with the aromatic ring and carbonyl group. |
| Aromatic Protons (Ar-H) | ~6.8 - 7.2 | Doublets | 2H | Two distinct signals for the two protons on the benzene (B151609) ring. |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlets | 6H | Two separate singlets for the two non-equivalent methoxy groups. |
Note: This is a predicted table based on the analysis of similar structures. Actual values may vary based on experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. Due to the molecule's asymmetry, each carbon atom in this compound is expected to produce a distinct signal.
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Carbonyl (-C =O) | ~168 | Characteristic downfield shift for a carboxylic acid carbon. |
| Aromatic (C-O) | ~148 - 152 | Carbons attached to the electron-donating methoxy groups. |
| Vinylic (=C H-) | ~140 | Alpha-carbon of the acrylic acid moiety. |
| Aromatic (C-H & C-C) | ~110 - 135 | Signals for the remaining four aromatic carbons. |
| Vinylic (-C H=) | ~120 | Beta-carbon of the acrylic acid moiety. |
| Methoxy (-OC H₃) | ~56 | Two distinct signals for the two methoxy carbons. |
Note: This is a predicted table based on the analysis of related compounds. rsc.orgchemicalbook.com Actual values may vary based on experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. For instance, it would confirm the coupling between the vinylic protons if they were not a singlet, and correlations between aromatic protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the signals for each CH, CH₂, and CH₃ group. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire molecular structure by connecting fragments, for example, showing the correlation from the vinylic proton to the carbonyl carbon and the aromatic carbons. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysisresearchgate.net
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). These spectra serve as a molecular "fingerprint."
Key functional groups in this compound give rise to characteristic bands in the IR and Raman spectra.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Very broad band due to hydrogen bonding. |
| C-H Stretch (Aromatic/Vinylic) | 3000-3100 | Sharp peaks just above 3000 cm⁻¹. |
| C-H Stretch (Aliphatic) | 2850-3000 | For the methyl and methoxy groups. |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, sharp absorption, characteristic of a conjugated acid. |
| C=C Stretch (Vinylic) | 1620-1640 | Conjugation lowers the frequency. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands are expected. |
Note: This is a predicted table based on typical functional group frequencies and data from similar compounds. nist.govchemicalbook.com Actual peak positions and intensities can be influenced by the physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In MS, a molecule is ionized, and the resulting charged particles (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₂H₁₄O₄), the exact mass is 222.0892 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.
The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) provides clues to the molecule's structure. Common fragmentation pathways for this molecule would likely involve the loss of stable neutral molecules or radicals.
Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Loss |
|---|---|---|
| 222 | [M]⁺ | Molecular Ion |
| 207 | [M - CH₃]⁺ | Loss of a methyl radical |
| 191 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 177 | [M - COOH]⁺ | Loss of the carboxyl group |
| 178 | [M - CO₂]⁺ | Loss of carbon dioxide |
Note: This table represents plausible fragmentation pathways based on the structure and known MS behavior of related cinnamic acids. nih.gov The relative abundance of these fragments depends on the ionization technique and energy used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.
This compound possesses a highly conjugated system, including the benzene ring, the vinylic double bond, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region. The spectrum would likely show intense π → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the substituents on the aromatic ring. The electron-donating methoxy groups typically cause a bathochromic (red) shift to longer wavelengths.
Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) | Solvent |
|---|---|---|
| π → π* | ~290 - 320 | Ethanol or Methanol |
Note: This is a predicted table based on the UV-Vis spectra of structurally similar cinnamic acid derivatives. nist.govrsc.org The exact λ_max values and molar absorptivities would need to be determined experimentally.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, which in turn helps to confirm its empirical formula and assess its purity. For a pure sample of this compound, with the chemical formula C₁₂H₁₄O₄, the theoretical elemental composition can be calculated based on its atomic constituents.
The molecular weight of this compound is 222.24 g/mol . The expected percentages of carbon, hydrogen, and oxygen would be:
Carbon (C): 64.85%
Hydrogen (H): 6.35%
Oxygen (O): 28.80%
In a laboratory setting, a sample of synthesized this compound would be subjected to combustion analysis. The experimentally determined percentages of carbon and hydrogen would then be compared to the theoretical values. A close correlation between the experimental and theoretical values would provide strong evidence for the compound's identity and high purity. Any significant deviation could indicate the presence of impurities or residual solvents.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 64.85 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 6.35 |
| Oxygen | O | 16.00 | 4 | 64.00 | 28.80 |
| Total | 222.26 | 100.00 |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, studies on the closely related compound, 3,4-dimethoxycinnamic acid, reveal that it can exist in different polymorphic forms, each with a distinct crystal packing and intermolecular interactions. It is plausible that this compound would also exhibit polymorphism.
A hypothetical X-ray crystallography study of this compound would involve growing single crystals of the compound, which could be achieved by slow evaporation from a suitable solvent. These crystals would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal structure. The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions.
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | The calculated density of the crystal. |
The structural information obtained from X-ray crystallography would be invaluable for understanding the solid-state properties of this compound and for rationalizing its physical and chemical behavior.
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance of accuracy and computational cost.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For trans-4-methoxycinnamic acid, the calculated HOMO-LUMO energy gap is 4.2885 eV, suggesting its suitability for optoelectronic applications. rsisinternational.org The electron-donating methoxy (B1213986) groups and the methyl group in 3,4-Dimethoxy-2-methylcinnamic acid are expected to influence these frontier orbitals and, consequently, the molecule's electronic behavior.
Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Cinnamic Acid Analog
| Property | Value | Reference |
| HOMO-LUMO Energy Gap | 4.2885 eV | rsisinternational.org |
| Ionization Potential | 6.62 eV | rsisinternational.org |
| Electron Affinity | 2.33 eV | rsisinternational.org |
| Electronegativity | 4.475 eV | rsisinternational.org |
| Chemical Hardness | 2.144 eV | rsisinternational.org |
| Dipole Moment | 3.54 Debye | rsisinternational.org |
Note: Data presented is for trans-4-methoxycinnamic acid as a representative example.
DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, to confirm the molecular structure and assign specific vibrational modes.
For example, a DFT study on cinnamic acid and cinnamaldehyde (B126680) using the B3LYP/6-311++G(d,p) level of theory has successfully assigned the characteristic vibrational modes. scielo.org.mx The strong absorption band of the carbonyl (C=O) group and the stretching modes of the C-H bonds in the phenyl ring are prominent features. scielo.org.mx For this compound, specific vibrational modes associated with the methoxy and methyl groups would also be predicted, providing a unique spectral fingerprint. The correlation between calculated and experimental spectra helps validate the computational model and provides a deeper understanding of the molecule's vibrational properties. nih.gov
Table 2: Representative Calculated Vibrational Frequencies for Cinnamic Acid
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 3599 | ~3000 (broad) | scielo.org.mx |
| C-H Stretch (phenyl) | 3054-3006 | 3067/3027/2977 | scielo.org.mx |
| C=O Stretch | 1739 | 1688 | scielo.org.mx |
| C=C Stretch (olefinic) | 1640 | 1688 | scielo.org.mx |
Note: Data presented is for cinnamic acid as a representative example.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding drug-receptor interactions and for screening potential drug candidates.
Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), between a ligand like this compound and a specific protein target. A lower binding energy generally indicates a more stable and favorable interaction.
Studies on various cinnamic acid derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking of cinnamic acid derivatives against the matrix metalloproteinase-9 (MMP-9) enzyme, which is implicated in cancer, has shown that compounds like cynarin (B1669657) and chlorogenic acid exhibit strong binding affinities with binding energies of -14.68 kcal/mol and -12.62 kcal/mol, respectively. genominfo.org Similarly, ferulic acid derivatives have been docked against the epidermal growth factor receptor (EGFR), another cancer target, with some derivatives showing better binding energies than the parent compound. fip.org
For this compound, docking studies would involve identifying a relevant protein target and then using software like AutoDock to predict the binding mode and affinity. genominfo.organalis.com.my The results would highlight the key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.
Table 3: Example of Predicted Binding Affinities for Cinnamic Acid Derivatives with Protein Targets
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
| Cynarin | MMP-9 | -14.68 | genominfo.org |
| Chlorogenic acid | MMP-9 | -12.62 | genominfo.org |
| Rosmarinic acid | MMP-9 | -11.85 | genominfo.org |
| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | EGFR | -8.40 | fip.org |
Note: This table presents data for various cinnamic acid derivatives to illustrate the application of molecular docking.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial as the biologically active conformation may not be the one with the lowest energy in isolation.
Computational methods can be used to explore the potential conformations and their relative energies. For example, a DFT study on cinnamic acid investigated the stability of its s-cis and s-trans conformers, finding the s-cis isomer to be more stable in the gas phase. scielo.org.mx The presence and orientation of the methoxy and methyl groups in this compound would significantly influence its conformational preferences. Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
For cinnamic acid derivatives, QSAR studies have been conducted to model various biological activities, including anticancer and antimicrobial effects. researchgate.net These models often use a variety of descriptors, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, to build a predictive equation. nih.gov
A QSAR study on cinnamic acid derivatives for their anticancer activity might reveal that the presence of specific substituents at certain positions on the phenyl ring is crucial for potency. researchgate.net For this compound, a QSAR model could be developed using a dataset of structurally similar compounds with known biological activity against a particular target. The model could then be used to predict the potential of this compound as, for example, an anticancer agent. researchgate.net
Table 4: Common Molecular Descriptors Used in QSAR Studies of Cinnamic Acid Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Govern electrostatic interactions and reactivity |
| Steric | Molecular weight, Molecular volume, Surface area | Relate to the size and shape of the molecule, affecting receptor fit |
| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability and transport to the target site |
| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular graph |
Energy Framework Analysis of Crystal Structures
Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice. rsc.org This approach provides a visual and quantitative representation of the strength and nature of the forces holding the molecules together in a crystalline solid. The analysis involves calculating the interaction energies between a central molecule and its neighbors within the crystal structure. These energies are then broken down into their constituent components, such as electrostatic, polarization, dispersion, and exchange-repulsion energies. researchgate.netnih.gov
The total interaction energy (E_tot) is the sum of these components, each scaled by a factor to align with high-level theoretical calculations:
E_tot = k_ele * E_ele + k_pol * E_pol + k_dis * E_dis + k_rep * E_rep
where E_ele, E_pol, E_dis, and E_rep are the electrostatic, polarization, dispersion, and exchange-repulsion energies, respectively, and k are the corresponding scale factors. nih.gov
By visualizing these interaction energies as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength, a clear picture of the crystal's packing topology emerges. nih.govmdpi.com This allows for the identification of the dominant forces, such as hydrogen bonding or π-stacking, that dictate the supramolecular architecture. rsc.org
For molecular crystals, Hirshfeld surface analysis is often used in conjunction with energy framework analysis to provide a more detailed understanding of intermolecular contacts. mdpi.com This method maps various properties onto the surface, such as the normalized contact distance (d_norm), to highlight regions of significant intermolecular interactions. mdpi.com
While a specific energy framework analysis for this compound is not extensively documented in publicly available literature, the principles of this technique can be applied to understand its hypothetical crystal packing. Given its molecular structure, which includes a carboxylic acid group, methoxy groups, and a benzene (B151609) ring, it is expected that its crystal structure would be stabilized by a combination of hydrogen bonding between the carboxylic acid moieties and van der Waals interactions, including dispersion forces arising from the aromatic rings. mdpi.com
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical interaction energies for a pair of molecules in a crystal lattice of a similar compound.
Table 1: Illustrative Interaction Energy Components for a Molecular Pair
| Interaction Energy Component | Energy (kJ/mol) |
| Electrostatic (E_ele) | -50.2 |
| Polarization (E_pol) | -15.8 |
| Dispersion (E_dis) | -85.5 |
| Exchange-Repulsion (E_rep) | 65.3 |
| Total Interaction Energy (E_tot) | -86.2 |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.
This detailed computational analysis provides invaluable insights into the structure-property relationships of this compound at the molecular level.
Structure Activity Relationship Sar Studies
Influence of Methoxy (B1213986) Group Positions and Number on Biological Activity
The arrangement and quantity of methoxy (-OCH3) groups on the phenyl ring of cinnamic acid analogs are paramount in dictating their biological effects. nih.gov Research consistently demonstrates that these substitutions significantly alter the potency and selectivity of these compounds.
The bioactivity of cinnamic acid derivatives is largely determined by the hydroxy (-OH) and methoxy (-OCH3) substituents on the aromatic ring; their number and position define the potency and range of action. nih.gov For instance, the presence of a methoxy group at the para-position of the phenyl ring is a key structural feature for high antidiabetic activity. nih.gov In hepatoprotective activity, compounds with a methoxy group at position 3 or 4 were found to be among the most active. jocpr.com
In terms of antifungal properties, the substitution pattern is also crucial. A study of 22 cinnamic acid derivatives against various Aspergillus species found that specific methoxy substitutions were key to their antifungal effect. nih.govacs.org The antioxidant activity, a widely recognized property of many cinnamic acid derivatives, is also heavily influenced by methoxy groups. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), for example, is a well-known antioxidant, and its activity is attributed to the electron-donating nature of its substituents. nih.gov
| Substitution Pattern | Observed Biological Activity | Reference Compound(s) |
|---|---|---|
| p-methoxy | High antidiabetic activity | p-methoxycinnamic acid |
| 3-methoxy or 4-methoxy | Hepatoprotective activity | Cinnamic acid derivatives |
| 4-hydroxy-3-methoxy | Strong antioxidant activity | Ferulic acid |
Role of Methyl Substitution on the Cinnamic Acid Moiety
The addition of a methyl (-CH3) group to the cinnamic acid structure, such as in 3,4-Dimethoxy-2-methylcinnamic acid, can significantly alter its biological profile by affecting its shape, how it dissolves in fats (lipophilicity), and its interactions with biological targets. nih.gov
A methyl group on the phenyl ring can modulate bioactivity. For instance, in the context of antifungal agents, a study investigating 33 cinnamic acid analogs found that 4-methylcinnamic and 3-methylcinnamic acids were among the most effective against cell wall mutants of Saccharomyces cerevisiae. nih.gov Specifically, 4-methylcinnamic acid was identified as having the highest activity alongside 4-chloro-α-methylcinnamic acid. nih.gov This highlights the significance of the position of the methyl group for effective fungal control. nih.gov Furthermore, 2-methylcinnamic acid has been reported to show strong anti-fungal activity against certain types of fungi. chemicalbook.com
Substitution at the α-carbon of the side chain also has a notable effect. For example, α-methylcinnamic acid was one of the derivatives used in the creation of primaquine (B1584692) conjugates to enhance antimalarial activity. nih.gov
Impact of Conjugation and Derivative Formation on Pharmacological Efficacy
Modifying cinnamic acid by creating derivatives, such as amides and esters, is a key strategy to boost its pharmacological effectiveness. eurekaselect.comnih.gov These modifications can enhance how the body absorbs and distributes the compound and can unlock new mechanisms of action. ontosight.ai
Converting the carboxylic acid group into an amide has proven to be a fruitful strategy for enhancing the biological activities of cinnamic acids. eurekaselect.com Cinnamoyl amides are known to possess a wide array of pharmacological effects, including antimicrobial and anticancer activities. eurekaselect.comnih.gov
A significant area of research has been the creation of hybrid molecules by linking cinnamic acid derivatives to existing drugs. nih.gov For example, conjugates of primaquine, an antimalarial drug, with various cinnamic acids have been synthesized. nih.govnih.govrsc.org These novel primaquine-cinnamoyl conjugates showed increased in vitro activity against the liver stages of malaria parasites compared to primaquine alone and were non-toxic to human liver cells. rsc.org In one study, primaquine was conjugated with a series of cinnamic acid derivatives, including those with methoxy, chloro, and trifluoromethyl groups, resulting in compounds with potential anticancer and antiviral activities. researchgate.net Specifically, acylsemicarbazide derivatives with trifluoromethyl groups showed activity against human coronavirus (229E). nih.govresearchgate.net
Esterification of the carboxylic acid function is a common and effective method for modulating the properties of cinnamic acids. eurekaselect.comresearchgate.net Cinnamic esters are found in various plants and are used in cosmetics and pharmaceuticals. jocpr.com This modification generally increases the compound's lipophilicity, which can lead to better absorption through biological membranes. nih.gov
Studies have shown that both the substitution pattern on the phenyl ring and the nature of the alcohol used to form the ester significantly influence antifungal activity. plos.org For example, a study on the herbicidal activity of trans-cinnamic acid and its analogs found that the methyl ester derivative was the most active compound against the parasitic weed Cuscuta campestris. nih.gov Methoxy-substituted cinnamates are noted for their role in controlling inflammatory diseases, and octyl cinnamates are used as sunscreen agents. jocpr.com
Beyond amides and esters, a variety of other functional group modifications are employed to diversify the pharmacological profile of cinnamic acids. nih.govnih.gov These include introducing different substituents to the phenyl ring or altering the alkene side chain. nih.govnih.gov The three main reactive sites on the cinnamic acid molecule—the carboxylic acid group, the phenyl ring, and the alkene double bond—can all be modified to produce derivatives with enhanced or new biological activities. nih.govnih.gov
For instance, the introduction of halogen atoms to the side chain has been observed to cause a remarkable increase in the growth-inhibitory effect of cinnamic acid. jocpr.com The synthesis of derivatives featuring a 1,2,3-triazole moiety has been explored to develop compounds with antimetastatic activity. nih.gov These modifications underscore the versatility of the cinnamic acid scaffold in medicinal chemistry. researchgate.net
Stereochemical Implications for Biological Activity
The stereochemistry of cinnamic acid, specifically the geometry of the double bond in the side chain, is a critical factor for its biological activity. nih.govnih.gov Cinnamic acid exists as two geometric isomers: E (trans) and Z (cis). vedantu.com The trans isomer is generally more common and stable. nih.gov
The specific three-dimensional arrangement of the isomers can lead to different interactions with biological targets like enzymes and receptors. unimi.itdntb.gov.ua Often, the E-isomer is the more biologically active form because its geometry allows for a better fit into the active site of a protein. nih.gov However, the Z-isomer can also exhibit potent and sometimes distinct activities. A study focusing on new matrices for mass spectrometry synthesized Z-cinnamic acids and found that Z-sinapinic acid, in particular, showed outstanding performance in the analysis of carbohydrates compared to its E-isomer. nih.gov This suggests that the stereochemical configuration can be rationally designed to optimize specific properties and interactions. nih.gov The difference in performance between isomers can be attributed to their distinct physical, morphological, and photochemical properties. nih.gov
Biosynthesis and Natural Occurrence
Identification in Natural Sources
There are no documented instances of 3,4-Dimethoxy-2-methylcinnamic acid being isolated from natural sources. While related compounds, such as 3,4-dimethoxycinnamic acid, have been identified in organisms like coffee beans (Coffea) and certain plants, the specific 2-methyl substituted variant appears to be a synthetic compound. wikipedia.orgebi.ac.uk
Enzymatic Pathways Involved in Biosynthesis
As this compound is not a known natural product, no specific enzymatic pathway for its biosynthesis has been identified. However, the biosynthesis of structurally related cinnamic acids is well-understood and originates from the phenylpropanoid pathway. wikipedia.orgnih.gov
This pathway begins with the amino acid L-phenylalanine. The key initial step is catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . PAL deaminates L-phenylalanine to form trans-cinnamic acid. wikipedia.orgnih.gov This core molecule then undergoes a series of modifications, including hydroxylation, methylation, and other enzymatic transformations, to produce a vast array of natural products. youtube.com
Theoretically, the biosynthesis of this compound would require a series of enzymatic steps following the initial PAL-catalyzed reaction. This would involve:
Methylation: The introduction of a methyl group at the C2 position of the phenyl ring.
Hydroxylation: The addition of hydroxyl groups at the C3 and C4 positions.
O-methylation: The subsequent methylation of these hydroxyl groups to form methoxy (B1213986) groups.
The specific enzymes (e.g., methyltransferases, hydroxylases) that would perform these steps in this exact sequence to produce this compound have not been discovered. The study of known cinnamic acid derivatives suggests that the order and specificity of these enzymatic reactions are critical in determining the final structure of the compound. nih.gov
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Analog Design
Future research will likely focus on optimizing the synthesis of 3,4-Dimethoxy-2-methylcinnamic acid and designing novel analogs to enhance its biological efficacy. The development of efficient and environmentally friendly synthetic methods is crucial for producing the compound on a larger scale. For instance, one patented method for a related compound, 3,4-dimethoxycinnamic acid ethyl ester, avoids catalysts with unpleasant odors like pyridine (B92270), thereby reducing environmental pollution. google.com
Analog design, guided by Structure-Activity Relationship (SAR) studies, is a cornerstone of drug discovery. Cinnamic acid's structure, featuring a benzene (B151609) ring and an acrylic acid group, is highly amenable to modification. nih.gov Research on derivatives of the related 3,4,5-trimethoxycinnamic acid (TMCA) has shown that creating various esters and amides can lead to compounds with potent antitumor and antiviral activities. nih.gov Similarly, modifying the substituents on the phenyl ring of cinnamic acid plays a significant role in either enhancing or decreasing the biological effectiveness of the resulting derivatives. nih.gov Future work on this compound would involve creating a library of related compounds—by altering the methyl and methoxy (B1213986) groups or modifying the carboxylic acid moiety—to identify derivatives with improved solubility, target affinity, and metabolic stability.
Elucidation of Molecular Mechanisms through Advanced Omics Technologies
A deep understanding of how this compound functions at a molecular level is critical. Future investigations will heavily rely on advanced "omics" technologies, including genomics, proteomics, and metabolomics, to map the compound's interaction with biological systems. These technologies can identify the specific protein targets, signaling pathways, and metabolic processes that are modulated by the compound.
For example, studies on related dimethoxy-substituted cinnamic acids have shown they can be metabolized by enzymes like CYP199A4 through processes such as demethylation. rsc.org Metabolomics could be employed to identify the metabolic fate of this compound in human cells, while proteomics could pinpoint the specific proteins and enzymes it binds to, thereby revealing its mechanism of action. This comprehensive molecular profile is essential for understanding its therapeutic effects and potential off-target interactions.
Development of Targeted Delivery Systems (e.g., Nanoparticles)
To maximize therapeutic efficacy and minimize potential side effects, modern drug development often focuses on targeted delivery. Future research on this compound should include the development of advanced drug delivery systems (DDS). Nanoparticles are a particularly promising platform for this purpose, as they can improve the stability and solubility of therapeutic agents and deliver them to specific locations in the body. nih.gov
Various nanocarriers could be explored:
Liposomes : These are vesicles that can encapsulate drugs and can be engineered for passive or active targeting. rsc.org Passive targeting relies on the enhanced permeability and retention (EPR) effect observed in tissues like tumors. rsc.org
Metal-Organic Frameworks (MOFs) : These are porous materials that can be loaded with drugs. A lanthanum-based MOF, for example, was successfully used to deliver the related 3,4-dihydroxycinnamic acid for anticancer applications. nih.gov
Magnetic Nanoparticles : Iron oxide (Fe3O4) nanoparticles offer the advantage of being guidable to a target site using an external magnetic field, in addition to being biocompatible and biodegradable. researchgate.net
These targeted systems could ensure that this compound accumulates at the site of disease, enhancing its therapeutic impact while reducing systemic exposure. nih.gov
Repurposing and Synergistic Combination Strategies
The therapeutic potential of this compound may extend beyond its initially identified activity. Drug repurposing—finding new uses for existing compounds—is a highly efficient strategy. Derivatives of the closely related TMCA, for instance, have been investigated for a wide range of pharmacological activities, including as antitumor, antiviral, and central nervous system agents. nih.gov This suggests that this compound could be screened against a broad spectrum of diseases to uncover new therapeutic applications.
Furthermore, exploring synergistic combinations, where the compound is administered with other therapeutic agents, could lead to enhanced treatment outcomes. nih.gov Combining active constituents based on traditional medicine principles is one such innovative approach. nih.gov For example, some cinnamic acid derivatives have been shown to reverse multidrug resistance in cancer cells, making them valuable candidates for combination therapy with conventional chemotherapy drugs. nih.gov Future studies should investigate the potential of this compound to work in concert with other drugs to achieve a more powerful therapeutic effect.
Advanced Preclinical Efficacy Studies in Relevant Biological Models
Once promising in vitro activity has been established, the crucial next step is to evaluate the efficacy of this compound in advanced preclinical models that accurately reflect human diseases. This involves transitioning from cell-based assays to in vivo studies using relevant biological models, such as animal models of cancer, neurological disorders, or inflammatory conditions.
These studies are designed to assess the compound's therapeutic effect in a complex, whole-organism setting. For example, research on other phenolic acids has utilized mouse models of scopolamine-induced amnesia to test for neuroprotective effects. mdpi.com Similar relevant models would be essential for validating the therapeutic potential of this compound. Such advanced preclinical studies provide critical data on the compound's efficacy and its pharmacokinetic and pharmacodynamic profiles, which are prerequisites for any potential progression to human clinical trials.
Research Areas and Goals Summary
| Research Area | Key Objectives |
| Novel Synthetic Pathways and Analog Design | Develop efficient, scalable, and environmentally friendly synthesis methods. Create and screen a library of analogs to improve biological activity and drug-like properties based on SAR. nih.govnih.gov |
| Elucidation of Molecular Mechanisms | Use omics technologies (proteomics, metabolomics) to identify specific cellular targets, signaling pathways, and metabolic fate of the compound. rsc.org |
| Targeted Delivery Systems | Encapsulate the compound in nanocarriers like liposomes or MOFs to improve solubility, stability, and targeted delivery to disease sites, reducing systemic toxicity. nih.govrsc.orgnih.gov |
| Repurposing and Synergistic Strategies | Screen the compound for new therapeutic applications beyond its primary indication. Investigate combinations with other drugs to enhance efficacy and overcome resistance. nih.gov |
| Advanced Preclinical Efficacy Studies | Validate therapeutic effects in relevant in vivo animal models of disease to gather essential data on efficacy and safety for potential clinical development. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing derivatives of 3,4-Dimethoxy-2-methylcinnamic acid in academic settings?
- Methodological Answer: The compound is commonly used in coupling reactions to synthesize amides and esters. For example, carboxylic acid groups can react with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt). Reaction optimization should include pH control (neutral to slightly acidic conditions) and inert atmospheres to prevent oxidation. Post-synthesis purification often involves column chromatography using chloroform/methanol gradients due to the compound’s slight solubility in chloroform .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ ~280 nm) is recommended for purity analysis (>98% as per GC data). Structural confirmation requires NMR spectroscopy: -NMR should show methoxy proton signals at δ 3.8–3.9 ppm and aromatic protons in the δ 6.7–7.4 ppm range. Cross-validate with FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm) .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
- Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to heat (>40°C) and moisture, which can hydrolyze methoxy groups or induce decarboxylation. Monitor for discoloration (yellowing indicates degradation) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ) of this compound enhance metabolic or pharmacokinetic studies?
- Methodological Answer: -labeled analogs (e.g., =-) enable precise tracking via LC-MS or NMR. Synthesis involves substituting precursors like -methoxy groups or acrylic acid derivatives. Ensure isotopic purity (>99%) using isotope-ratio mass spectrometry (IRMS) and validate labeling positions via -NMR .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping signals in NMR) for this compound?
- Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping aromatic proton signals. For example, in -NMR, coupling constants () between trans-alkene protons (~16 Hz) can distinguish geometric isomers. Cross-reference with computational chemistry tools (e.g., DFT simulations) to predict chemical shifts .
Q. How can researchers optimize reaction yields for ester derivatives of this compound under catalytic conditions?
- Methodological Answer: Employ palladium or copper catalysts for Suzuki-Miyaura coupling to introduce aryl groups. Optimize solvent polarity (e.g., DMF for polar substrates) and temperature (60–80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify yields using internal standards (e.g., anthracene) in HPLC .
Safety and Handling
Q. What safety protocols are critical when handling this compound given limited toxicological data?
- Methodological Answer: Assume acute toxicity potential. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic residues. Dispose of waste via incineration at >1000°C to prevent environmental release .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points (e.g., 181–183°C vs. broader ranges)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
